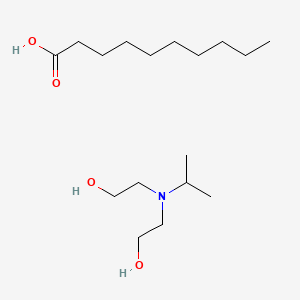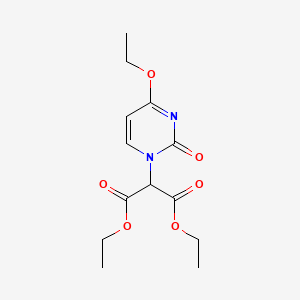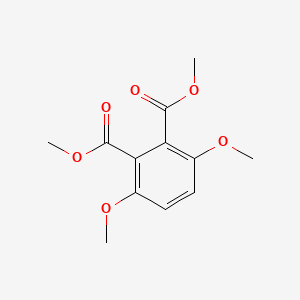
Dimethyl 3,6-dimethoxyphthalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 3,6-dimethoxyphthalate is an organic compound belonging to the class of phthalate esters. It is characterized by the presence of two methoxy groups attached to the phthalate backbone. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Dimethyl 3,6-dimethoxyphthalate can be synthesized through the esterification of 3,6-dimethoxyphthalic acid with methanol. The reaction is typically catalyzed by a strong acid, such as sulfuric acid, to facilitate the esterification process. The reaction conditions usually involve heating the mixture under reflux to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The use of continuous reactors and efficient distillation techniques ensures high yield and purity of the final product. The excess methanol used in the reaction is recovered and recycled to minimize waste and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions: Dimethyl 3,6-dimethoxyphthalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phthalic anhydrides or acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require catalysts or specific reagents like halogens or organometallic compounds.
Major Products Formed:
Oxidation: Phthalic anhydrides or acids.
Reduction: Alcohol derivatives of the original ester.
Substitution: Various substituted phthalate esters depending on the reagents used.
Applications De Recherche Scientifique
Dimethyl 3,6-dimethoxyphthalate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems and its role as a plasticizer in biological assays.
Medicine: Research explores its potential use in drug delivery systems and as a stabilizer for pharmaceutical formulations.
Industry: It is utilized as a plasticizer in the production of flexible plastics, coatings, and adhesives.
Mécanisme D'action
The mechanism of action of dimethyl 3,6-dimethoxyphthalate involves its interaction with various molecular targets and pathways. In biological systems, it can act as a plasticizer, altering the physical properties of cell membranes and proteins. The compound may also interact with enzymes and receptors, influencing biochemical pathways and cellular functions.
Comparaison Avec Des Composés Similaires
Dimethyl phthalate: A simpler phthalate ester without methoxy groups.
Diethyl phthalate: Another phthalate ester with ethyl groups instead of methoxy groups.
Dibutyl phthalate: A phthalate ester with butyl groups.
Uniqueness: Dimethyl 3,6-dimethoxyphthalate is unique due to the presence of methoxy groups, which impart distinct chemical and physical properties. These methoxy groups can influence the compound’s reactivity, solubility, and interaction with other molecules, making it suitable for specific applications that other phthalate esters may not be able to fulfill.
Propriétés
Numéro CAS |
65489-47-6 |
|---|---|
Formule moléculaire |
C12H14O6 |
Poids moléculaire |
254.24 g/mol |
Nom IUPAC |
dimethyl 3,6-dimethoxybenzene-1,2-dicarboxylate |
InChI |
InChI=1S/C12H14O6/c1-15-7-5-6-8(16-2)10(12(14)18-4)9(7)11(13)17-3/h5-6H,1-4H3 |
Clé InChI |
VIDQHWQUEYHLMI-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=C(C=C1)OC)C(=O)OC)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


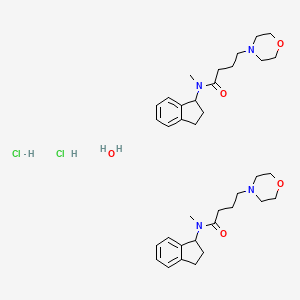
![4,5-Dioxo-3,6-bis[2-(3-phosphonophenyl)hydrazinylidene]-3,4,5,6-tetrahydronaphthalene-2,7-disulfonic acid](/img/structure/B14482503.png)
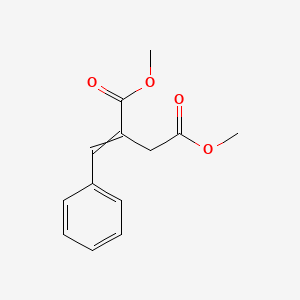
![5-Hydroxy-3-[2-(4-nitro-2-sulfophenyl)hydrazinylidene]-4-oxo-3,4-dihydronaphthalene-2,7-disulfonic acid](/img/structure/B14482520.png)
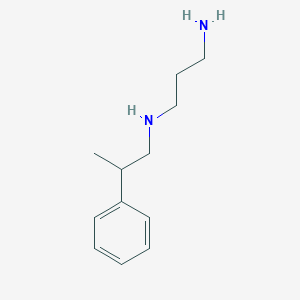
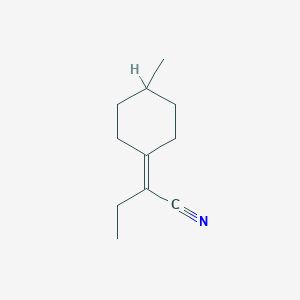
![2-[2-(Hexadecyloxy)ethoxy]-N,N,N-trimethylethan-1-aminium bromide](/img/structure/B14482529.png)

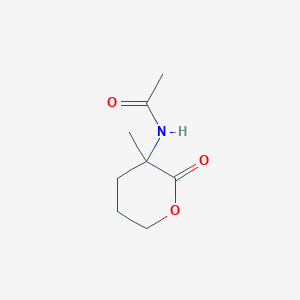
![N-(6-Aminohexyl)-6-[(E)-(hydrazinylmethylidene)amino]hexanamide](/img/structure/B14482559.png)
